molecular formula C9H12BrNO B12519764 (2R)-2-amino-3-(4-bromophenyl)propan-1-ol

(2R)-2-amino-3-(4-bromophenyl)propan-1-ol

Cat. No.: B12519764
M. Wt: 230.10 g/mol
InChI Key: PDIQXFYHTBMZHQ-SECBINFHSA-N
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Description

(2R)-2-amino-3-(4-bromophenyl)propan-1-ol is a chiral compound that features an amino group, a hydroxyl group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(4-bromophenyl)propan-1-ol can be achieved through several methods. One common approach involves the use of transaminase biocatalysts, which facilitate the conversion of ketones to chiral amines. This method is advantageous due to its high enantioselectivity and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of immobilized transaminases. These enzymes are fixed on a solid support, allowing for continuous flow processes and improved efficiency. The use of immobilized transaminases can lead to higher conversion rates and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(4-bromophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2R)-2-amino-3-(4-bromophenyl)propan-1-one.

    Reduction: Formation of (2R)-2-amino-3-(4-bromophenyl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-amino-3-(4-bromophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(4-bromophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl group can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol
  • (2R)-2-amino-3-(4-fluorophenyl)propan-1-ol
  • (2R)-2-amino-3-(4-methylphenyl)propan-1-ol

Uniqueness

(2R)-2-amino-3-(4-bromophenyl)propan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(2R)-2-amino-3-(4-bromophenyl)propan-1-ol

InChI

InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1

InChI Key

PDIQXFYHTBMZHQ-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CO)N)Br

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)Br

Origin of Product

United States

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